1-Chloro-3-(chlorodifluoromethyl)benzene
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Overview
Description
1-Chloro-3-(chlorodifluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and high temperatures, it can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrocarbons and partially reduced aromatic compounds.
Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.
Scientific Research Applications
1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.
Comparison with Similar Compounds
1-Chloro-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Another similar compound with the trifluoromethyl group in the para position.
Uniqueness: 1-Chloro-3-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
52695-49-5 |
---|---|
Molecular Formula |
C7H4Cl2F2 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-3-[chloro(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
InChI Key |
CFOJBDZSWRWFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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